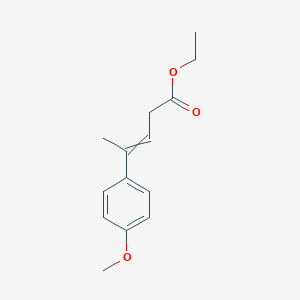
Ethyl 4-(4-methoxyphenyl)pent-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methoxyphenyl)pent-3-enoate is an organic compound with the molecular formula C14H18O3. It is an ester derivative of pentenoic acid, featuring a methoxyphenyl group attached to the pent-3-enoate moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methoxyphenyl)pent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-methoxyphenyl)pent-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-4-methoxyphenylpent-3-enoate is reacted with ethyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired ester under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The esterification process is typically carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of advanced catalysts and automated systems ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-(4-methoxyphenyl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)pent-3-enoic acid, 4-(4-methoxyphenyl)pent-3-en-2-one.
Reduction: 4-(4-methoxyphenyl)pent-3-en-1-ol, 4-(4-methoxyphenyl)pentane.
Substitution: 4-(4-hydroxyphenyl)pent-3-enoate, 4-(4-aminophenyl)pent-3-enoate.
科学的研究の応用
Ethyl 4-(4-methoxyphenyl)pent-3-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its ester functionality makes it a versatile intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it valuable in the formulation of various industrial products.
作用機序
The mechanism of action of ethyl 4-(4-methoxyphenyl)pent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular membranes can influence cell signaling pathways, contributing to its antimicrobial properties .
類似化合物との比較
Ethyl 4-(4-methoxyphenyl)pent-3-enoate can be compared with other similar compounds, such as:
Ethyl 4-pentenoate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
4-(4-methoxyphenyl)pent-3-enoic acid: The carboxylic acid form of the compound, which has different chemical reactivity and biological activity.
The presence of the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
654640-39-8 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
ethyl 4-(4-methoxyphenyl)pent-3-enoate |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(15)10-5-11(2)12-6-8-13(16-3)9-7-12/h5-9H,4,10H2,1-3H3 |
InChIキー |
FTKQTFTWWVHBKM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC=C(C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
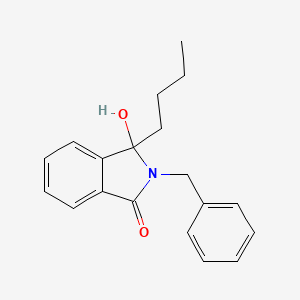

![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)
![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)

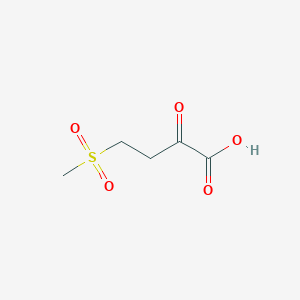

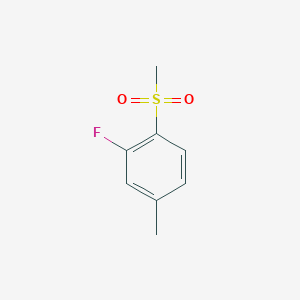

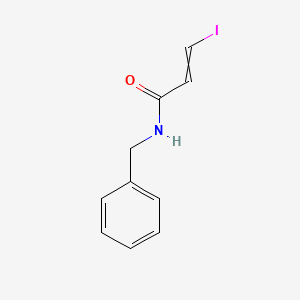
![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)
